molecular formula C27H27NO3S B2738722 2,2-diphenyl-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone CAS No. 1448062-79-0

2,2-diphenyl-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone

Cat. No. B2738722
CAS RN: 1448062-79-0
M. Wt: 445.58
InChI Key: RGHGTNXRQMDKPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-diphenyl-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a useful research compound. Its molecular formula is C27H27NO3S and its molecular weight is 445.58. The purity is usually 95%.
BenchChem offers high-quality 2,2-diphenyl-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-diphenyl-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold, which is a part of the compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . Therefore, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .

Nematicidal Activity

Novel 2-(8-azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-ones derived from 5-HT3 receptor antagonists hexahydroazepinylbenzamides were designed and synthesized through isocyanide insertion reaction . All target compounds were evaluated against pinewood nematodes B. xylophilus and root-knot nematodes M. incognita . This indicates the potential of the compound in nematicidal applications.

Chiral Solvation Agent

The compound can be used as a chiral solvation agent for the determination of enantiomeric excess of chiral acids by NMR . This application is particularly useful in the field of stereochemistry.

Catalyst for Asymmetric Reactions

The compound can be used in various catalyst systems for asymmetric reactions . This is a significant application in the field of synthetic chemistry, where the creation of chiral molecules is of great importance.

Neurotransmitter Influence

Serotonin (5-hydroxytryptamine, 5-HT) is a significant monoamine neurotransmitter which exists widely in both vertebrates and invertebrates . It is found in the central nervous, digestive, and reproductive systems of nematodes and influences various biological behaviors like eating, movement, and reproduction . The compound, being a derivative of 5-HT3 receptor antagonists, could potentially influence these biological behaviors.

Environmentally Friendly Nematicides

The development of novel environmentally friendly, efficient, and less toxic nematicides has become one of the actual research topics in pesticide discovery and has a huge market prospect . The compound, due to its nematicidal activity, could potentially be used in the development of such nematicides.

properties

IUPAC Name

1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO3S/c29-27(26(20-10-4-1-5-11-20)21-12-6-2-7-13-21)28-22-16-17-23(28)19-25(18-22)32(30,31)24-14-8-3-9-15-24/h1-15,22-23,25-26H,16-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHGTNXRQMDKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-diphenyl-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone

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